molecular formula C6H11BrN2S B1416811 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 82514-55-4

4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B1416811
CAS RN: 82514-55-4
M. Wt: 223.14 g/mol
InChI Key: FQIXRKBHLXLGNC-UHFFFAOYSA-N
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Description

4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the empirical formula C6H11BrN2S and a molecular weight of 223.13 . It is a biochemical used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide are not detailed, thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .


Physical And Chemical Properties Analysis

4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide is a solid at room temperature . Its InChI string is Br.CCc1nc(N)sc1C .

Scientific Research Applications

Proteomics Research

4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide: is utilized in proteomics research for the study of protein interactions and functions. This compound, due to its structural properties, can be used to modify proteins or peptides to study their structure-activity relationships .

Drug Design and Discovery

In medicinal chemistry, thiazole derivatives like 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide are valuable for drug design due to their diverse biological activities. They are often incorporated into molecules to enhance pharmacokinetic properties or to create new drugs with potential antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory activities .

Agricultural Chemicals

Thiazole compounds are also applied in the development of agrochemicals. Their structural versatility allows them to be used as building blocks for compounds with potential use as pesticides or herbicides, contributing to the protection of crops and yield optimization .

Photographic Sensitizers

The unique light-absorbing properties of thiazoles make them suitable for use as photographic sensitizers4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide can be used in the synthesis of compounds that improve the sensitivity of photographic films to light .

Industrial Applications

In the industrial sector, thiazole derivatives are used in the synthesis of rubber vulcanization accelerators, liquid crystals, and catalysts. These applications take advantage of the thermal stability and reactive nature of thiazoles .

Antioxidant and Hepatoprotective Activities

Recent studies have shown that thiazole derivatives exhibit antioxidant and hepatoprotective activities. This makes 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide a compound of interest for the development of new treatments for oxidative stress-related diseases and liver protection .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335, indicating potential hazards if ingested, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-ethyl-5-methyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.BrH/c1-3-5-4(2)9-6(7)8-5;/h3H2,1-2H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIXRKBHLXLGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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